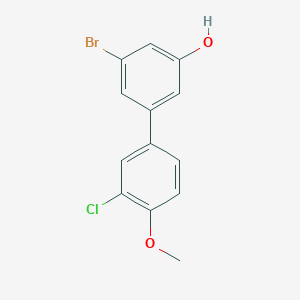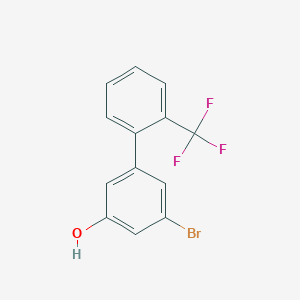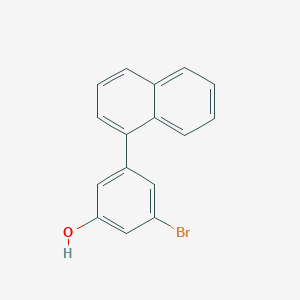
3-Bromo-5-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(naphthalen-1-yl)phenol, 95% (3-BrNP), is a synthetic compound that is widely used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
3-Bromo-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used as a probe in the study of enzyme-catalyzed reactions, as it can be used to measure the activity of enzymes in a range of biochemical pathways. Additionally, it has been used to study the effects of drugs on physiological processes, such as the regulation of the immune system.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2. This enzyme is involved in the production of prostaglandins, which are important for the regulation of inflammation and the immune system. By inhibiting the enzyme, 3-Bromo-5-(naphthalen-1-yl)phenol, 95% can affect the production of prostaglandins, which in turn can affect the regulation of inflammation and the immune system.
Biochemical and Physiological Effects
3-Bromo-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the production of prostaglandins, which can affect the regulation of inflammation and the immune system. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it has been shown to have an effect on biochemical and physiological processes, which makes it useful for studying the effects of drugs on these processes. However, there are some limitations to its use. It can only be used in a lab setting, as it is not suitable for use in humans or animals. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Orientations Futures
The use of 3-Bromo-5-(naphthalen-1-yl)phenol, 95% in scientific research has many possible future directions. Further research could be done to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, it could be used to study the effects of drugs on these processes, as well as to develop new drugs. Finally, it could be used in the development of new diagnostic tools, as it has been shown to have an effect on enzymes involved in the production of prostaglandins.
Méthodes De Synthèse
3-Bromo-5-(naphthalen-1-yl)phenol, 95% is typically synthesized through a three-step process. First, a bromination reaction is used to introduce bromine atoms into the phenol ring. Second, a condensation reaction is used to form the naphthalen-1-yl group. Finally, a dehydration reaction is used to remove the water formed in the condensation reaction. This yields a product of 95% purity, which is the standard for 3-Bromo-5-(naphthalen-1-yl)phenol, 95%.
Propriétés
IUPAC Name |
3-bromo-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKPBDTHZXFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(naphthalen-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
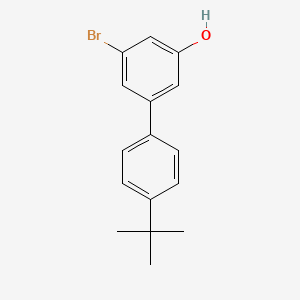
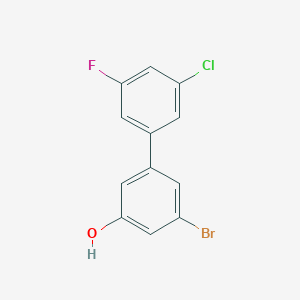
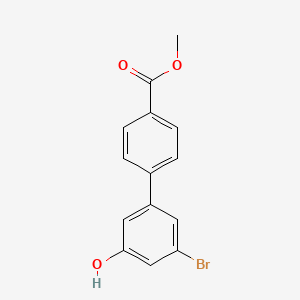
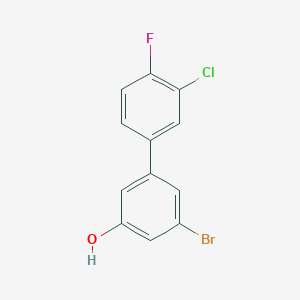
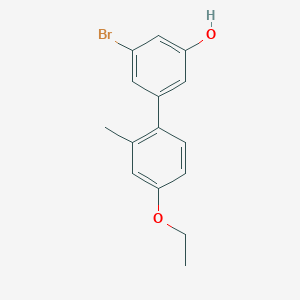
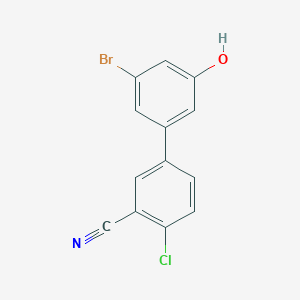

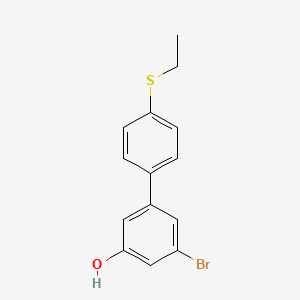


![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
